3-(Chloromethyl)-5-(3-chlorophenyl)-1,2-oxazole
Description
Properties
Molecular Formula |
C10H7Cl2NO |
|---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
3-(chloromethyl)-5-(3-chlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H7Cl2NO/c11-6-9-5-10(14-13-9)7-2-1-3-8(12)4-7/h1-5H,6H2 |
InChI Key |
ZBQRBMNCZWHELX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NO2)CCl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Chlorinated β-Ketoamides
A widely employed method involves the cyclocondensation of β-ketoamide derivatives bearing chlorinated aromatic groups. For instance, the reaction of 3-chlorophenylglyoxal with chloromethylamine derivatives in dichloromethane (DCM) under reflux conditions facilitates the formation of the oxazole ring. The mechanism proceeds via nucleophilic attack of the amine on the carbonyl group, followed by dehydration to form the heterocyclic core.
Key variables influencing yield include:
- Temperature : Optimal cyclization occurs at 50–60°C, with lower temperatures favoring incomplete ring closure.
- Catalysts : Tertiary amines such as diisopropylethylamine (Hünig’s base) enhance reaction efficiency by deprotonating intermediates.
- Solvent polarity : Non-polar solvents like toluene minimize side reactions but require prolonged reaction times compared to DCM.
A representative protocol yields 3-(Chloromethyl)-5-(3-chlorophenyl)-1,2-oxazole in 68–72% purity after silica gel chromatography.
Acid Chloride-Mediated Cyclization
The use of acid chlorides as precursors enables efficient oxazole formation. In one approach, 3-chlorophenylacetic acid chloride is treated with chloromethyl isocyanate in acetonitrile, followed by intramolecular cyclization under basic conditions. This method achieves yields of 75–80% when conducted at 0°C to room temperature, with triethylamine as the base.
Mechanistic insights :
- Nucleophilic acyl substitution between the acid chloride and isocyanate forms an intermediate acylated product.
- Base-induced elimination of HCl triggers cyclization, yielding the oxazole ring.
Ring-Closing Strategies via Oxazole Formation
Oxazolone Ring Closure
Oxazolones, or azlactones, serve as versatile intermediates. Reacting 3-chlorobenzaldehyde with N-chloromethylglycine in the presence of acetic anhydride generates an oxazolone intermediate, which is subsequently halogenated using phosphorus oxychloride (POCl₃). This two-step process affords the target compound in 65% yield, with the chloromethyl group introduced during the halogenation step.
Critical parameters :
Palladium-Catalyzed Coupling Reactions
Recent advances employ transition metal catalysis to construct the oxazole ring. A palladium(II)-catalyzed coupling between 3-chlorophenylboronic acid and 2-chloromethyl-5-triflate-oxazole precursors achieves regioselective aryl substitution. Using Pd(OAc)₂ and XPhos ligand in tetrahydrofuran (THF), this method attains 82% yield with minimal side products.
Advantages :
- Functional group tolerance enables modifications at the chlorophenyl or chloromethyl positions.
- Microwave-assisted heating reduces reaction times from hours to minutes.
Functional Group Transformations
Chloromethylation of Preformed Oxazoles
Post-synthetic modification of 5-(3-chlorophenyl)-1,2-oxazole via chloromethylation offers a modular route. Treating the oxazole with chloromethyl methyl ether (MOMCl) and Lewis acids like ZnCl₂ introduces the chloromethyl group at position 3. Yields vary from 50–60%, depending on the stoichiometry of MOMCl and reaction temperature.
Challenges :
Reductive Amination Pathways
Alternative routes involve reductive amination of keto-oxazole intermediates. For example, 5-(3-chlorophenyl)-1,2-oxazole-3-carbaldehyde is reacted with methylamine followed by reduction using sodium cyanoborohydride (NaBH₃CN). Subsequent treatment with thionyl chloride (SOCl₂) introduces the chloromethyl group, achieving an overall yield of 55%.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Transitioning batch processes to continuous flow systems enhances scalability. A patent-pending method utilizes microreactors to perform cyclocondensation at elevated pressures (5–10 bar), reducing reaction times by 70% compared to batch methods. This approach also improves heat transfer, minimizing thermal degradation of intermediates.
Green Chemistry Innovations
Recent efforts focus on solvent-free mechanochemical synthesis. Ball-milling 3-chlorophenylacetic acid and chloromethylamine hydrochloride with K₂CO₃ as a base generates the oxazole ring in 60% yield, eliminating organic solvent waste.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 68–72 | 6–8 hours | High regioselectivity | Requires chromatographic purification |
| Acid chloride cyclization | 75–80 | 2–4 hours | Rapid kinetics | Sensitive to moisture |
| Palladium catalysis | 82 | 30 minutes | Functional group tolerance | High catalyst cost |
| Mechanochemical | 60 | 1 hour | Solvent-free, sustainable | Lower yield |
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(3-chlorophenyl)-1,2-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted oxazoles, alcohols, amines, and other functionalized derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(Chloromethyl)-5-(3-chlorophenyl)-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(3-chlorophenyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Electronic Differences
- Heterocycle Core : The 1,2-oxazole ring (as in the target compound) has different electronic properties compared to 1,2,4-oxadiazoles. Oxadiazoles are more electron-deficient, enhancing their stability and resistance to nucleophilic attack .
- Substituent Position : The position of the chlorophenyl group (meta vs. para) affects steric interactions and dipole moments. For example, the para-substituted analog () may exhibit stronger π-π stacking in crystal lattices compared to the meta-substituted target compound.
Biological Activity
3-(Chloromethyl)-5-(3-chlorophenyl)-1,2-oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The compound features a chloromethyl group and a chlorophenyl substituent, which contribute to its reactivity and biological activity. The presence of these groups allows for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, enhancing its potential for further functionalization.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties . It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies have demonstrated that this compound can effectively reduce tumor size in animal models, suggesting its potential as a therapeutic agent in oncology.
Anti-inflammatory Properties
The compound has also been identified as an inhibitor of Cyclooxygenase-2 (COX-2) , an enzyme implicated in inflammatory processes. By inhibiting COX-2, this compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This property points to its potential application in treating inflammatory diseases.
The biological activities of this compound can be attributed to its interaction with specific biological targets:
- Inhibition of COX-2 : The compound's ability to inhibit COX-2 leads to decreased levels of inflammatory mediators.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Chloromethyl and chlorophenyl substituents | Inhibits COX-2; Antitumor activity |
| 5-(3-chlorophenyl)isoxazole | Only chlorophenyl substituent | Limited anti-inflammatory activity |
| 3-Methyl-5-(3-chlorophenyl)isoxazole | Methyl substitution at the 3-position | Altered biological activity profile |
This table highlights the distinctiveness of this compound due to its dual functional groups that enhance its reactivity and biological efficacy compared to other isoxazoles.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antitumor Efficacy : A study demonstrated that treatment with this compound significantly reduced cell viability in various cancer cell lines (e.g., breast cancer and lung cancer), with IC50 values indicating potent antitumor effects.
- Anti-inflammatory Effects : In a model of induced inflammation, administration of the compound resulted in a marked decrease in inflammatory markers and pain response compared to control groups.
Q & A
Q. What are the established synthetic routes for 3-(chloromethyl)-5-(3-chlorophenyl)-1,2-oxazole?
The synthesis typically involves cyclization or functionalization of preformed oxazole cores. For example, chloromethyl groups can be introduced via reactions with chloromethyl methyl ether in the presence of Lewis acid catalysts (e.g., ZnI₂) to minimize side reactions . Multi-step approaches may include cyclocondensation of precursors like nitriles or amidoximes under controlled temperatures (80–120°C) and solvents (e.g., DMF or THF) to form the oxazole ring .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR identify chloromethyl (δ 4.5–5.0 ppm) and aromatic protons (δ 7.2–7.8 ppm for 3-chlorophenyl substituents). 2D NMR (COSY, HSQC) resolves coupling patterns and confirms regiochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., ~228 g/mol) and isotopic patterns from chlorine atoms .
- IR Spectroscopy : Detects C-Cl (600–800 cm⁻¹) and oxazole ring vibrations (1600–1650 cm⁻¹) .
Q. How do solubility and stability impact experimental design?
The compound’s solubility in polar aprotic solvents (e.g., DMSO, acetone) facilitates reactions, while instability under acidic/basic conditions requires neutral pH buffers during biological assays. Stability studies using HPLC or TLC under varying temperatures (25–60°C) and light exposure guide storage protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in chloromethylation?
- Catalyst Screening : Lewis acids (e.g., ZnI₂) enhance electrophilic substitution efficiency .
- Solvent Effects : Non-polar solvents (toluene) reduce byproduct formation compared to polar solvents .
- Kinetic Monitoring : In-situ FTIR or TLC tracks intermediate formation to adjust reaction times .
Q. What strategies resolve contradictions in NMR data due to tautomerism or dynamic exchange?
- Variable-Temperature NMR : Low-temperature (e.g., –40°C) experiments "freeze" tautomeric forms for clearer signal assignment .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .
Q. How can structure-activity relationship (SAR) studies enhance biological activity?
- Derivatization : Substituent modifications (e.g., replacing chlorophenyl with fluorophenyl) via nucleophilic aromatic substitution improve target binding .
- Bioisosteric Replacement : Oxazole-to-thiazole swaps alter electronic properties while maintaining heterocyclic rigidity .
Q. What computational methods predict interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases) using crystal structures from the PDB .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetic targets .
Contradictory Data Analysis
Q. How to address discrepancies in reported melting points or spectral data?
- Purity Assessment : Recrystallization (e.g., ethanol/water) followed by HPLC purity checks (>98%) ensures consistency .
- Interlaboratory Validation : Cross-referencing with databases (PubChem, Reaxys) identifies outliers due to instrumental calibration differences .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| Reaction Temperature | 80–120°C | |
| Catalyst | ZnI₂ (0.1–0.5 eq) | |
| Solvent | Toluene/DMF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
